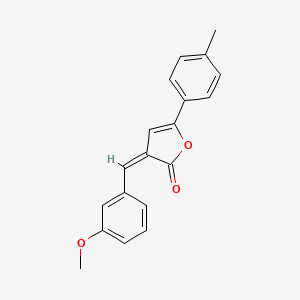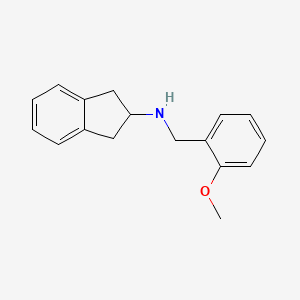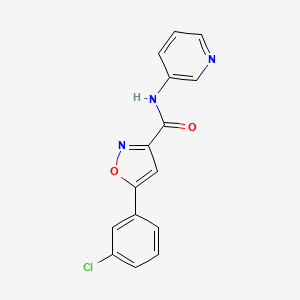![molecular formula C16H28N2O3 B4739974 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4739974.png)
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid
Vue d'ensemble
Description
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid, also known as PPC or PPCA, is a chemical compound that has shown potential in scientific research applications. PPC is a cyclic amino acid derivative that has been studied for its mechanism of action and its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid is not fully understood, but it is believed to work by inhibiting the production of pro-inflammatory cytokines and reducing oxidative stress. This compound has also been shown to have an effect on the cholinergic system, which is involved in the regulation of memory and learning.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, and to improve cognitive function in animal models. This compound has also been shown to have neuroprotective effects, reducing the damage caused by neurotoxins in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid in lab experiments is its potential for use in the treatment of a variety of diseases. This compound has been shown to have anti-inflammatory and neuroprotective properties, making it a promising candidate for the treatment of conditions such as Alzheimer's and Parkinson's disease. However, one limitation of using this compound in lab experiments is the lack of understanding of its mechanism of action, which makes it difficult to develop targeted therapies.
Orientations Futures
There are a number of future directions for research on 2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid. One area of research could be the development of targeted therapies based on a better understanding of the mechanism of action of this compound. Another area of research could be the investigation of the potential use of this compound in the treatment of other diseases, such as cancer and autoimmune disorders. Finally, there is a need for further research on the safety and efficacy of this compound in humans, as most of the current research has been conducted in animal models.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential in scientific research applications. It has been studied for its mechanism of action, its biochemical and physiological effects, and its potential use in the treatment of various diseases. While there is still much to be learned about this compound, it is clear that it has the potential to be a valuable tool in the development of new therapies for a variety of conditions.
Applications De Recherche Scientifique
2-{[(1-propyl-4-piperidinyl)amino]carbonyl}cyclohexanecarboxylic acid has been studied for its potential use in the treatment of various diseases. It has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of pain and inflammation-related conditions. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-[(1-propylpiperidin-4-yl)carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28N2O3/c1-2-9-18-10-7-12(8-11-18)17-15(19)13-5-3-4-6-14(13)16(20)21/h12-14H,2-11H2,1H3,(H,17,19)(H,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPFLMAMKMDCJAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC(=O)C2CCCCC2C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>44.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49823744 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(2-furylmethyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4739892.png)
![ethyl 3-{7-[2-(3,4-dichlorophenyl)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}propanoate](/img/structure/B4739908.png)
![2-{[4-ethyl-5-(1-naphthylmethyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylacetamide](/img/structure/B4739910.png)
![N-allyl-2-[2-(4-fluorophenoxy)propanoyl]hydrazinecarbothioamide](/img/structure/B4739911.png)
![N-[2-(3-chlorophenyl)ethyl]-N'-[3-(methylthio)phenyl]urea](/img/structure/B4739912.png)
![2,2'-[1,2-ethanediylbis(thio)]bis-1,3-benzoxazole](/img/structure/B4739920.png)


![(3-{5-[(4-fluorobenzyl)thio]-4-methyl-4H-1,2,4-triazol-3-yl}phenyl)dimethylamine](/img/structure/B4739941.png)
![3-{5-[(2,5-dichlorophenoxy)methyl]-2-furyl}-1-(1,3-dimethyl-1H-pyrazol-5-yl)-2-propen-1-one](/img/structure/B4739960.png)
![N-{[5-(2,5-dichlorophenyl)-2-furyl]methyl}quinuclidin-3-amine dihydrochloride](/img/structure/B4739968.png)
![3-{[4-allyl-5-(3,4-dichlorophenyl)-4H-1,2,4-triazol-3-yl]thio}-4-phenylquinolin-2-ol](/img/structure/B4739996.png)
![N-(2,3-dichlorophenyl)-2-[(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)thio]acetamide](/img/structure/B4740004.png)